

A Predictive Spectroscopic and Methodological Guide to 2-Hydroxynicotinonitrile

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Compound of Interest

Compound Name: **2-Hydroxynicotinonitrile**

Cat. No.: **B016790**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynicotinonitrile, also known as 3-Cyano-2-pyridone, is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridinone ring with a nitrile functional group, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings.

Due to the limited availability of public spectroscopic data for **2-Hydroxynicotinonitrile**, this guide provides a predictive analysis based on data from structurally similar compounds. This approach allows for an informed estimation of the expected spectral characteristics. The methodologies presented are standard protocols for the analysis of small organic molecules.

Predicted Spectroscopic Data of 2-Hydroxynicotinonitrile

The following tables summarize the predicted spectroscopic data for **2-Hydroxynicotinonitrile**. These predictions are derived from the analysis of related compounds, including 2-hydroxynicotinic acid, 2-hydroxyisonicotinonitrile, and other substituted pyridines.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~12.0 - 12.5	br s	-	N-H
~8.0 - 8.2	dd	~7.5, 2.0	H-6
~7.6 - 7.8	dd	~6.5, 2.0	H-4
~6.3 - 6.5	t	~7.0	H-5

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~160	C-2 (C=O)
~145	C-6
~140	C-4
~117	C-5
~115	-CN
~105	C-3

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 2900	Broad	N-H stretch
2230 - 2210	Strong	C≡N stretch
1680 - 1640	Strong	C=O stretch (amide)
1600 - 1580	Medium	C=C stretch (ring)
1550 - 1530	Medium	N-H bend
1300 - 1100	Medium-Strong	C-N stretch
800 - 700	Strong	C-H bend (out-of-plane)

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

m/z	Ion
121.04	[M+H] ⁺
119.03	[M-H] ⁻
143.02	[M+Na] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for **2-Hydroxynicotinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Hydroxynicotinonitrile** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:

- Acquire a one-dimensional proton spectrum.
- Set the spectral width to cover a range of 0-15 ppm.
- Use a 30-degree pulse width and a relaxation delay of 1 second.
- Acquire 16 scans for adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover a range of 0-200 ppm.
 - Use a 30-degree pulse width and a relaxation delay of 2 seconds.
 - Acquire 1024 scans.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid **2-Hydroxynicotinonitrile** sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
 - The resolution should be set to 4 cm^{-1} .

- Data Processing: Perform a background subtraction and ATR correction on the collected spectrum.

Mass Spectrometry (MS)

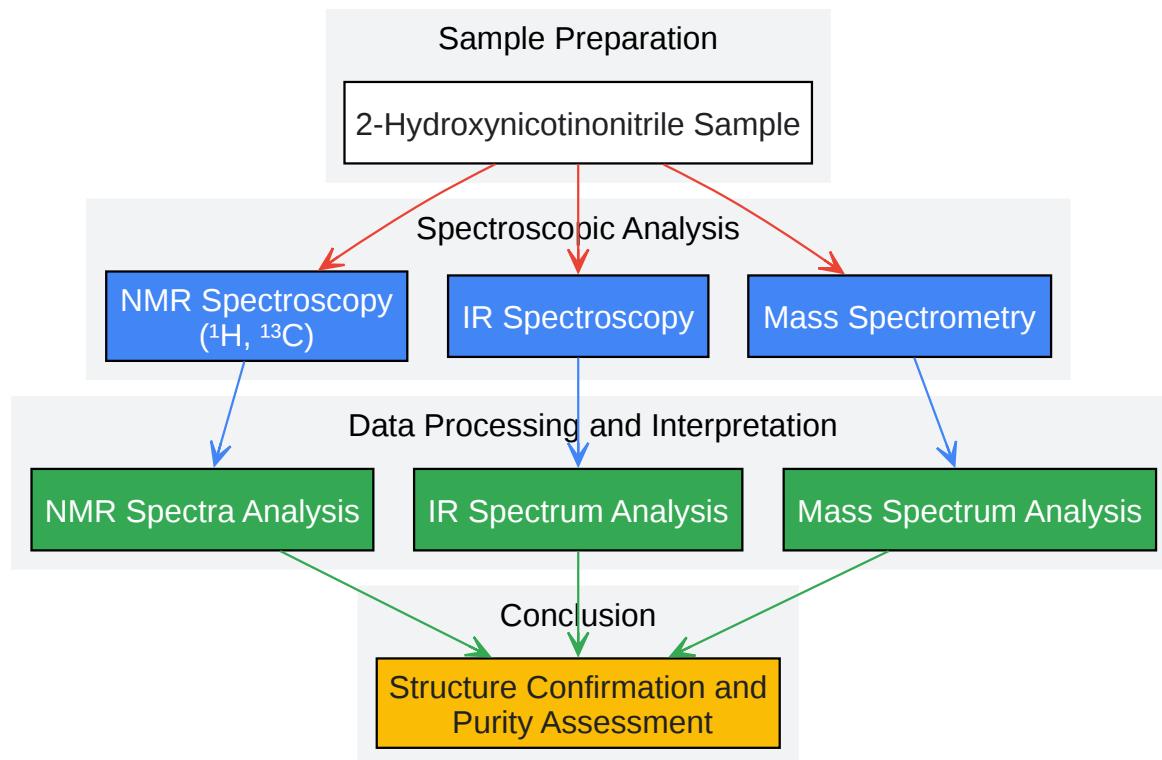
- Sample Preparation: Prepare a 1 mg/mL stock solution of **2-Hydroxynicotinonitrile** in methanol. Dilute this solution to approximately 10 µg/mL with a 50:50 mixture of methanol and water, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
 - Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.
 - Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity.
- Data Processing: Analyze the resulting mass spectra to identify the molecular ion peaks ($[M+H]^+$, $[M-H]^-$, $[M+Na]^+$) and compare the observed m/z values with the calculated exact mass of **2-Hydroxynicotinonitrile** ($C_6H_4N_2O$, exact mass: 120.0324).

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like **2-Hydroxynicotinonitrile**.

Spectroscopic Analysis Workflow for 2-Hydroxynicotinonitrile

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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of **2-Hydroxynicotinonitrile**.

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